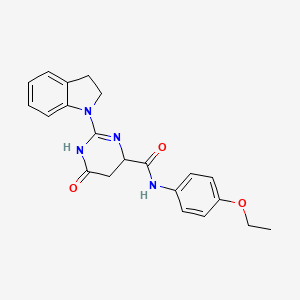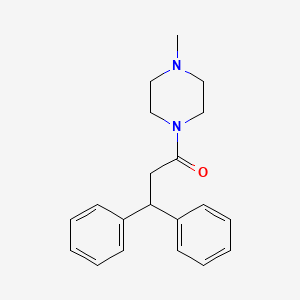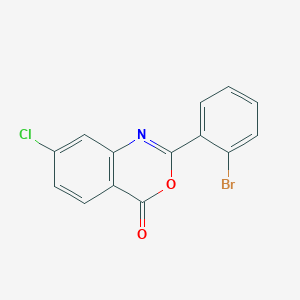
4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions, with specific methods tailored to produce the desired substitution patterns on the triazole ring. For instance, the synthesis of triazole derivatives can be achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions (Singh & Kandel, 2013). This method is indicative of the type of reactions that might be employed in synthesizing 4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often analyzed using X-ray diffraction and molecular modeling techniques. For example, the structural and conformational features of a closely related compound, 4-(2-phenylethyl)-5-(2-furyl)-2, 4-dihydro-3H-1,2,4-triazole-3-thione, have been investigated to relate structural aspects to biological activity, employing density functional theory (DFT) for structural parameter calculations (Karayel & Özbey, 2008).
Chemical Reactions and Properties
Triazole derivatives engage in a variety of chemical reactions, reflecting their reactivity and chemical versatility. The synthesis of triazole derivatives often involves nucleophilic substitution reactions and cyclization, which are key to introducing different substituents on the triazole ring, affecting the compound's chemical properties (Aksyonova-Seliuk et al., 2018).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties can be influenced by the specific substituents on the triazole ring and are typically characterized using methods like NMR spectroscopy and chromatography (Gotsulya et al., 2018).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, stability, and interaction with other molecules, are defined by their molecular structure. Studies often involve exploring the reactivity of triazole derivatives towards various reagents and conditions to elucidate their chemical behavior and potential applications (Sarhan et al., 2008).
科学的研究の応用
Structural Analysis and Synthesis
The structural and conformational features of related compounds have been extensively studied to understand their biological activities. For instance, Karayel and Özbey (2008) investigated the structural parameters, conformations, and relative energy of different tautomeric species through X-ray diffraction and molecular modeling techniques, highlighting the importance of structural analysis in understanding the biological activities of such compounds (Karayel & Özbey, 2008).
Electrochemical Behavior
Research has also focused on the electrochemical behavior of triazole derivatives. Fotouhi et al. (2002) studied the electrooxidation of similar compounds, providing insights into the mechanism of the electrode process and its potential applications in electrochemical sensors or devices (Fotouhi, Hajilari, & Heravi, 2002).
Corrosion Inhibition
The derivatives of 4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol have been investigated for their corrosion inhibition properties. Quraishi and Jamal (2002) studied the influence of fatty acid triazoles on the corrosion of mild steel, revealing how these compounds can effectively inhibit corrosion, which is crucial for industrial applications (Quraishi & Jamal, 2002).
Biomedical Applications
The potential biomedical applications of 4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol derivatives have been explored. Hovsepyan et al. (2018) synthesized new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives to study their anti-tumor activity and effect on the methylation level of tumor DNA, indicating the relevance of these compounds in cancer research (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Antioxidant Activity
Some triazole derivatives have been studied for their antioxidant properties, showcasing the diverse applications of these compounds beyond their chemical and physical properties. Aktay, Tozkoparan, and Ertan (2005) investigated the prevention of ethanol-induced oxidative stress by certain triazole compounds, demonstrating their potential as antioxidants (Aktay, Tozkoparan, & Ertan, 2005).
特性
IUPAC Name |
4-(2-phenylethyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c18-14-16-15-13(12-7-4-10-19-12)17(14)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFFCVWGYUOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)
![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)
![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)

![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)
![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)


![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)